Methyl (7-anilino-7-oxoheptyl)carbamate
CAS No.: 651767-88-3
Cat. No.: VC16807082
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651767-88-3 |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | methyl N-(7-anilino-7-oxoheptyl)carbamate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-20-15(19)16-12-8-3-2-7-11-14(18)17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,19)(H,17,18) |
| Standard InChI Key | IKZKSSYPIOADQN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NCCCCCCC(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl (7-anilino-7-oxoheptyl)carbamate features a linear heptyl chain (-\text{CH}_2-$$$$_7) bridging two functional groups: a methyl carbamate () and an anilino-oxo () moiety. The canonical SMILES representation, , confirms this arrangement . The InChIKey serves as a unique identifier for database retrievals .
Nomenclature and Synonyms
The compound is systematically named as methyl -(7-anilino-7-oxoheptyl)carbamate. Alternative designations include CHEMBL137278, DTXSID50658414, and N-Phenyl-7-(methoxycarbonylamino)heptanamide . Its CAS registry number (2059927-65-8) distinguishes it from structurally related carbamates, such as the benzyl derivative (CAS 824970-10-7) .
Crystallographic and Stereochemical Data
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for methyl (7-anilino-7-oxoheptyl)carbamate are scarce, analogous compounds like benzyl (7-anilino-7-oxoheptyl)carbamate are synthesized via carbamate-forming reactions. A plausible route involves:
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Acylation: Reacting 7-aminoheptanoic acid with aniline to form 7-anilino-7-oxoheptanoic acid.
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Carbamate Formation: Treating the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the methyl carbamate group.
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Purification: Employing techniques like column chromatography or recrystallization to isolate the product.
Suppliers such as Parchem highlight tetrahydrofuran (THF) as a preferred solvent for similar syntheses, alongside coupling agents like propylphosphonic anhydride to enhance reaction efficiency .
Industrial Availability
Methyl (7-anilino-7-oxoheptyl)carbamate is marketed as a specialty chemical for research purposes, with suppliers like Parchem offering bulk quantities . Typical specifications include:
| Property | Value | Source |
|---|---|---|
| Purity | >95% (HPLC) | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Stability | Stable under recommended conditions |
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived data provide critical insights into the compound’s behavior:
The moderate lipophilicity () suggests balanced solubility in both aqueous and organic media, while the polar surface area (67.4 Ų) aligns with drug-like permeability thresholds .
Spectroscopic Characteristics
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-NMR: Methyl singlet (~3.6 ppm for ), aromatic protons (~7.0–7.5 ppm), and aliphatic chain resonances (~1.2–2.3 ppm).
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IR: Stretching vibrations for (~3300 cm), (~1700 cm), and (~1250 cm).
Research Gaps and Future Directions
Despite its availability, methyl (7-anilino-7-oxoheptyl)carbamate remains understudied. Critical research priorities include:
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Pharmacological Profiling: In vitro assays to quantify cholinesterase inhibition and cytotoxicity.
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Structural Optimization: Modifying the heptyl chain length or substituting the aniline ring to enhance potency.
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In Vivo Studies: Evaluating bioavailability and therapeutic efficacy in animal models.
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